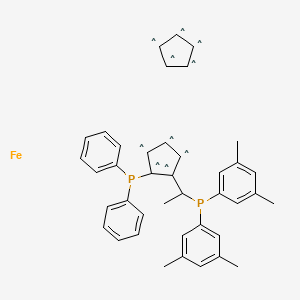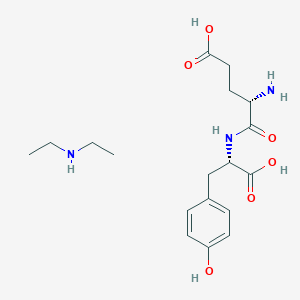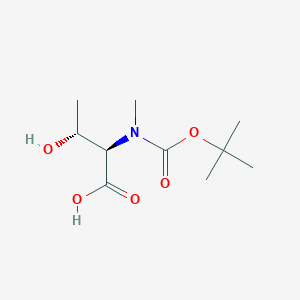![molecular formula C16H15NO B14798874 1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)
1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
The synthesis of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone typically involves the condensation reaction between 3-methylbenzaldehyde and 4-aminoacetophenone. The reaction is usually carried out under reflux conditions in the presence of an acid or base catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Análisis De Reacciones Químicas
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms . The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone can be compared with other Schiff bases and related compounds:
1-{4-[(2-hydroxybenzylidene)amino]phenyl}ethanone: This compound has a hydroxyl group instead of a methyl group, which can influence its reactivity and biological activity.
1-{4-[(3-chlorobenzylidene)amino]phenyl}ethanone: The presence of a chlorine atom can enhance the compound’s electrophilic properties and potentially increase its antimicrobial activity.
The uniqueness of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
1-[4-[(3-methylphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C16H15NO/c1-12-4-3-5-14(10-12)11-17-16-8-6-15(7-9-16)13(2)18/h3-11H,1-2H3 |
Clave InChI |
ZFWIPSANYLBLJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)
![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)

![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)


![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)
![N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(tetrazolidin-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide](/img/structure/B14798855.png)


